
2,4-Diiodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diiodobenzoic acid is an organic compound with the molecular formula C7H4I2O2. It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by iodine atoms at the 2 and 4 positions. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Diiodobenzoic acid can be synthesized through several methods. One common method involves the iodination of benzoic acid. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce iodine atoms into the benzene ring. The reaction conditions, including temperature and solvent, can vary depending on the specific method used.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form other functional groups, or reduced to form alcohols.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions with terminal alkynes to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2,4-Diiodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diiodobenzoic acid involves its interaction with specific molecular targets. For example, it can form complexes with proteins or enzymes, altering their activity. The iodine atoms in the compound can also participate in halogen bonding, which can influence molecular recognition and binding processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Diiodobenzoic acid: Another diiodobenzoic acid isomer with iodine atoms at the 2 and 5 positions.
2-Iodobenzoic acid: A mono-iodinated derivative with a single iodine atom at the 2 position.
3,5-Diiodosalicylic acid: A diiodinated derivative with hydroxyl and iodine groups at the 3 and 5 positions.
Uniqueness
2,4-Diiodobenzoic acid is unique due to the specific positioning of the iodine atoms, which can influence its reactivity and interactions with other molecules. This unique structure can lead to different chemical and biological properties compared to its isomers and other similar compounds .
Properties
CAS No. |
33522-84-8 |
|---|---|
Molecular Formula |
C7H4I2O2 |
Molecular Weight |
373.91 g/mol |
IUPAC Name |
2,4-diiodobenzoic acid |
InChI |
InChI=1S/C7H4I2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) |
InChI Key |
LWLHVWSQNTYSSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



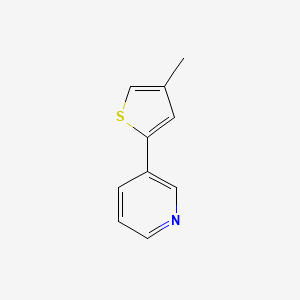
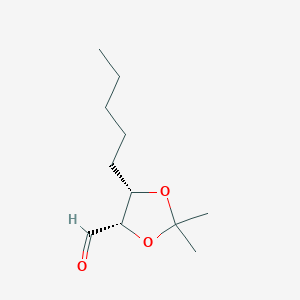
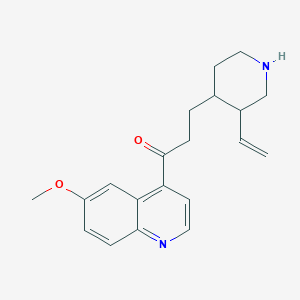
![(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11826995.png)
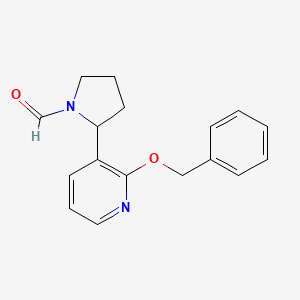
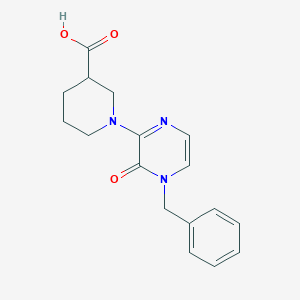
![(3aR,6S,8aR)-6-phenyl-2-tosyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11827004.png)
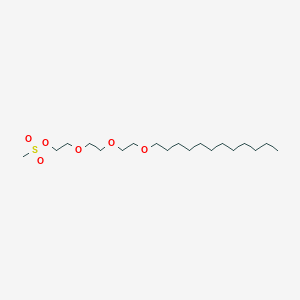


![(6R,9S)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one](/img/structure/B11827027.png)

![2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11827045.png)
